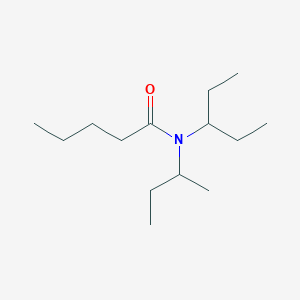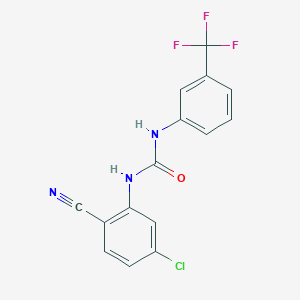
1-(3-Bromophenyl)-3-(5-chloro-2-cyanophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-3-(5-chloro-2-cyanophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-(5-chloro-2-cyanophenyl)urea typically involves the reaction of 3-bromoaniline with 5-chloro-2-cyanophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-3-(5-chloro-2-cyanophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The urea group can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ureas, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-(5-chloro-2-cyanophenyl)urea would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of bromine, chlorine, and cyano groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromophenyl)-3-phenylurea
- 1-(3-Chlorophenyl)-3-(5-chloro-2-cyanophenyl)urea
- 1-(3-Bromophenyl)-3-(4-cyanophenyl)urea
Uniqueness
1-(3-Bromophenyl)-3-(5-chloro-2-cyanophenyl)urea is unique due to the specific combination of bromine, chlorine, and cyano groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
827325-68-8 |
|---|---|
Molecular Formula |
C15H9ClF3N3O |
Molecular Weight |
339.70 g/mol |
IUPAC Name |
1-(5-chloro-2-cyanophenyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C15H9ClF3N3O/c16-11-5-4-9(8-20)13(7-11)22-14(23)21-12-3-1-2-10(6-12)15(17,18)19/h1-7H,(H2,21,22,23) |
InChI Key |
ICMMYKOSJRFSOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI)](/img/structure/B14223942.png)
![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B14223944.png)
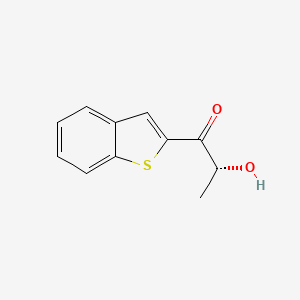
![9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14223952.png)
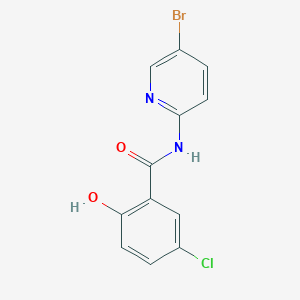
![Benzene, 1,2-bis[[2-(methylthio)phenyl]ethynyl]-](/img/structure/B14223968.png)
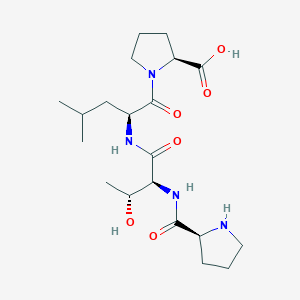
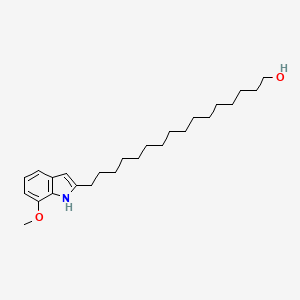
![Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B14223983.png)
![Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl-](/img/structure/B14223992.png)
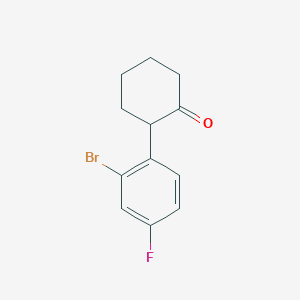
![2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol](/img/structure/B14224008.png)
